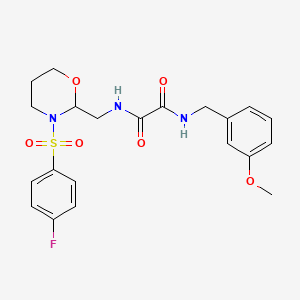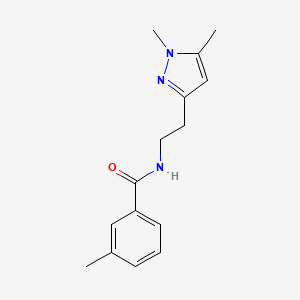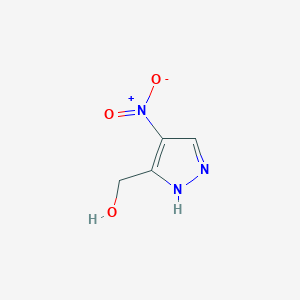![molecular formula C17H10Br2N2OS B3001528 (Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 946277-09-4](/img/structure/B3001528.png)
(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazole derivatives have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores . They have depicted various admirable biological properties in form of antioxidant, anticancer, anti-inflammatory, analgesic and acetylcholinesterase inhibitory agents .
Molecular Structure Analysis
The structure of synthesized derivatives is often examined using FTIR, 1H, 13C-NMR and HRMS techniques .Chemical Reactions Analysis
The terminal alkynes in the compound can undergo oxidative alkyne–alkyne coupling under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques such as NMR, mass spectrometry, and infrared spectroscopy .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A series of benzamide derivatives, closely related to the requested compound, have been synthesized for various research purposes. For instance, Saeed et al. (2013) efficiently synthesized novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, highlighting the efficiency of heterocyclization in creating these compounds (Saeed & Rafique, 2013). Similarly, microwave irradiation has been used as a cleaner and faster method for synthesizing related compounds, as demonstrated by Saeed (2009) (Saeed, 2009).
Potential Pharmacological Applications
The pharmacological potential of similar compounds has been explored in various studies. For example, Ugale et al. (2012) synthesized a series of compounds that exhibited significant anticonvulsant activity without signs of neurotoxicity or hepatotoxicity, indicating potential therapeutic applications (Ugale et al., 2012). Saeed et al. (2008) investigated the antifungal activity of novel N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, revealing some compounds to exhibit low to moderate antifungal activity (Saeed et al., 2008).
Chemical Synthesis and Analysis
The chemical synthesis of related compounds has been extensively studied. Abbas (2015) reported on the synthesis of benzothiazole-2-thiol derivatives, demonstrating the potential for creating a variety of biologically active compounds (Abbas, 2015). Narayana et al. (2004) synthesized derivatives with potential antifungal properties, emphasizing the diversity of applications for these compounds (Narayana et al., 2004).
Other Research Applications
Other research applications include exploring the properties of derivatives for potential use as chemosensors, as demonstrated by Wang et al. (2015), who synthesized coumarin benzothiazole derivatives for cyanide anion recognition (Wang et al., 2015). Saeed et al. (2020) investigated the intermolecular interactions in antipyrine-like derivatives, contributing to a deeper understanding of the chemical properties of these compounds (Saeed et al., 2020).
Direcciones Futuras
The future directions in the research of benzothiazole derivatives could involve the design and synthesis of novel compounds with improved therapeutic applications. The development of lead compounds in medicinal chemistry has been led by the chemistry of triazoles and its heterocyclic derivatives in recent years .
Propiedades
IUPAC Name |
3-bromo-N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Br2N2OS/c1-2-8-21-14-7-6-13(19)10-15(14)23-17(21)20-16(22)11-4-3-5-12(18)9-11/h1,3-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZFCNCEVDVVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Br2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-bromo-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B3001447.png)
![2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B3001448.png)

![3-(2-chlorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3001454.png)


![[(6Z,10Z)-6-formyl-10-(hydroxymethyl)-5-methoxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate](/img/structure/B3001457.png)

![N-(2-cyanophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3001459.png)

![N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B3001462.png)
![methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate](/img/structure/B3001463.png)
![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)
